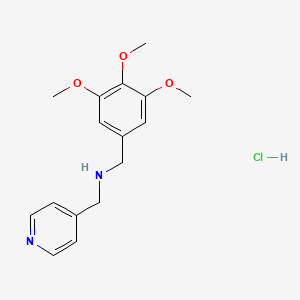

Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride

Beschreibung

Historical Context and Discovery

The development of this compound emerges from the broader historical context of nitrogen-containing heterocyclic compound research that intensified during the late twentieth and early twenty-first centuries. The compound represents a convergence of two significant areas of chemical investigation: pyridine-based molecular scaffolds and trimethoxybenzyl derivatives, both of which have independently demonstrated substantial pharmaceutical relevance. The systematic exploration of pyridylmethylamine derivatives gained momentum as researchers recognized their potential in addressing various therapeutic targets, particularly those involving enzyme inhibition and receptor modulation.

The specific combination of the pyridin-4-ylmethyl group with the 3,4,5-trimethoxybenzyl moiety reflects the strategic approach of medicinal chemists to combine established pharmacophores with proven biological activity. The 3,4,5-trimethoxybenzyl group, derived from 3,4,5-trimethoxybenzylamine, has been extensively utilized in pharmaceutical synthesis due to its favorable interaction profiles with biological targets. This structural motif gained particular attention following research demonstrating its utility in synthesizing benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside and its applications in agrochemical, pharmaceutical, and dyestuff fields.

The hydrochloride salt formation of this compound follows established pharmaceutical practices for improving compound stability, solubility, and handling characteristics. Historical precedents in pharmaceutical development have consistently demonstrated that hydrochloride salts often provide superior physicochemical properties compared to their free base counterparts, facilitating both research applications and potential therapeutic development. The systematic investigation of this particular compound has been documented in various chemical databases, with the Chemical Abstracts Service assigning it the registry number 1185303-85-8, indicating its recognition as a distinct chemical entity worthy of systematic study.

Chemical Classification and Nomenclature

This compound belongs to the class of secondary amines containing both aromatic heterocyclic and aromatic carbocyclic components. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with alternative acceptable names including 1-(Pyridin-4-yl)-N-(3,4,5-trimethoxybenzyl)methanamine hydrochloride and 4-Pyridinemethanamine, N-[(3,4,5-trimethoxyphenyl)methyl]- hydrochloride. These naming conventions reflect the compound's structural complexity and the multiple possible approaches to systematically describing its molecular architecture.

The molecular formula C₁₆H₂₁ClN₂O₃ indicates the presence of sixteen carbon atoms, twenty-one hydrogen atoms, one chlorine atom (from the hydrochloride salt), two nitrogen atoms, and three oxygen atoms. The molecular weight of 324.81 grams per mole positions this compound within the typical range for small molecule pharmaceutical intermediates and bioactive compounds. The compound's structure incorporates a pyridine ring system connected through a methylene bridge to a secondary amine nitrogen, which is further linked to a 3,4,5-trimethoxybenzyl group.

The compound's classification extends beyond simple structural categorization to include its functional role as a synthetic intermediate and potential bioactive molecule. The presence of the pyridine nitrogen provides a basic site that can participate in hydrogen bonding and coordinate interactions, while the trimethoxybenzyl moiety contributes electron-rich aromatic character with multiple methoxy substituents that can influence both electronic properties and molecular recognition. The secondary amine linkage between these two aromatic systems creates a flexible connection that allows for conformational adaptation in biological or synthetic contexts.

Research Significance in Chemical Sciences

The research significance of this compound extends across multiple domains of chemical science, with particular emphasis on its role as a versatile synthetic intermediate and its potential applications in medicinal chemistry research. The compound's structural features make it particularly valuable for exploring structure-activity relationships in pharmaceutical development, especially in the context of compounds targeting phosphodiesterase enzymes and other therapeutically relevant proteins. The combination of the pyridine heterocycle with the electron-rich trimethoxybenzyl group provides a unique molecular platform for investigating how different aromatic systems influence biological activity and molecular recognition.

Contemporary research has demonstrated the utility of related pyridylmethylamine derivatives in developing phosphodiesterase 5 inhibitors for neurological applications, particularly in Alzheimer's disease research. Studies have shown that compounds bearing pyridin-3-ylmethyl groups, such as 8-cyclopropyl-3-(hydroxymethyl)-4-(((6-methoxypyridin-3-yl)methyl)amino)quinoline-6-carbonitrile, exhibit significant phosphodiesterase 5 inhibitory activity with improved metabolic stability. These findings suggest that the pyridylmethylamine scaffold, including the specific 4-pyridylmethyl variant present in the target compound, represents a privileged structure for enzyme inhibition applications.

The trimethoxybenzyl component of the molecule contributes additional research significance through its established role in various synthetic transformations and biological interactions. Research has documented the use of 3,4,5-trimethoxybenzylamine in synthesizing complex molecules such as 4-(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-5-yl)aniline through multicomponent reactions involving acetophenone derivatives. These synthetic applications demonstrate the versatility of the trimethoxybenzyl group in constructing diverse molecular architectures, supporting the broader utility of compounds incorporating this structural motif.

The compound's research significance is further enhanced by its potential role in exploring novel synthetic methodologies. The presence of both the pyridine nitrogen and the secondary amine functionality provides multiple sites for chemical modification and derivatization, making it valuable for combinatorial chemistry approaches and library synthesis. Studies involving related structures have shown successful applications in Suzuki cross-coupling reactions and other palladium-catalyzed transformations, suggesting that this compound could serve as a platform for developing new synthetic routes to bioactive molecules.

Current State of Academic Investigation

The current academic investigation of this compound reflects its growing recognition as both a synthetic intermediate and a potential bioactive compound worthy of detailed study. Recent research efforts have focused on characterizing its physicochemical properties, exploring its synthetic utility, and investigating its potential biological activities through structure-activity relationship studies. The compound has been incorporated into various chemical databases and commercial catalogs, indicating sustained academic and industrial interest in its applications.

Contemporary research methodologies applied to this compound include comprehensive spectroscopic characterization, computational modeling studies, and synthetic optimization investigations. The compound's inclusion in multiple chemical supplier catalogs with specified purity requirements (typically 95 percent or higher) demonstrates the establishment of reliable synthetic routes and purification protocols. Academic laboratories have utilized this compound in various research contexts, including studies of enzyme inhibition, receptor binding, and synthetic methodology development.

Current investigations have particularly emphasized the compound's role in developing phosphodiesterase inhibitors and related therapeutic agents. Research has shown that modifications to the pyridine ring position and substitution patterns can significantly influence biological activity, with pyridin-3-yl variants showing superior inhibitory activity compared to pyridin-4-yl analogs in certain contexts. These findings have prompted systematic studies examining how the specific 4-pyridyl positioning in the target compound influences its biological and chemical properties compared to other regioisomers.

The academic investigation has also encompassed computational studies aimed at understanding the compound's electronic properties, conformational preferences, and potential interaction profiles with biological targets. These theoretical investigations complement experimental work by providing insights into the molecular basis for observed activities and guiding the design of related compounds with enhanced properties. The integration of computational and experimental approaches has become a hallmark of contemporary research in this area, reflecting the sophisticated methodological approaches now available for studying complex molecular systems.

Future academic investigations are likely to focus on expanding the biological evaluation of this compound and its derivatives, with particular emphasis on systematic screening against relevant enzyme targets and detailed mechanistic studies of observed activities. The continued development of new synthetic methodologies incorporating this compound as a key intermediate represents another active area of academic interest, with potential applications in diversity-oriented synthesis and drug discovery programs.

Eigenschaften

IUPAC Name |

1-pyridin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3.ClH/c1-19-14-8-13(9-15(20-2)16(14)21-3)11-18-10-12-4-6-17-7-5-12;/h4-9,18H,10-11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBPFMOQHLANIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNCC2=CC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640738 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Reductive Amination Approach

-

- 3,4,5-trimethoxybenzaldehyde (providing the benzyl moiety)

- Pyridin-4-ylmethylamine (providing the pyridine moiety)

-

- The aldehyde and amine are reacted in an alcoholic solvent, commonly methanol, to form an imine intermediate.

- The imine is then reduced in situ using a mild reducing agent such as sodium cyanoborohydride (NaBH3CN), which selectively reduces the imine to the secondary amine without affecting other functional groups.

- The reaction is typically conducted at room temperature to moderate heating to optimize yield and minimize side reactions.

- The reaction medium may be rendered slightly basic by adding a tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate imine formation and stabilize intermediates.

-

- After completion, the reaction mixture is quenched, and the product is isolated by extraction or crystallization.

- The free base amine is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing its stability and solubility for further use.

Alternative Synthetic Routes

While reductive amination is the most straightforward and commonly reported method, other synthetic strategies may include:

-

- Using a halomethyl derivative of 3,4,5-trimethoxybenzyl halide reacted with pyridin-4-ylmethylamine under basic conditions to form the secondary amine.

- This method requires careful control to avoid over-alkylation or side reactions.

Detailed Reaction Parameters and Yields

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Methanol or ethanol | Alcoholic solvents favor imine formation |

| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) | Selective for imine reduction |

| Base | DABCO or triethylamine | Facilitates imine formation |

| Temperature | Room temperature to 40°C | Mild conditions prevent decomposition |

| Reaction Time | 4–24 hours | Depends on scale and reagent purity |

| Workup | Acidification with HCl to form hydrochloride salt | Enhances stability and crystallinity |

| Yield | Typically 70–90% | High purity achievable with proper control |

Research Findings and Optimization Notes

- The reductive amination method provides a high degree of selectivity and yield for the target compound, minimizing side products.

- The use of sodium cyanoborohydride is preferred over stronger hydrides to avoid reduction of the pyridine ring or other sensitive groups.

- The reaction medium's pH is critical; too acidic conditions can protonate the amine and inhibit imine formation, while too basic conditions may lead to side reactions.

- Conversion to the hydrochloride salt improves the compound's handling properties, including solubility and crystallinity, which is important for biological assays and formulation.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | 3,4,5-trimethoxybenzaldehyde, pyridin-4-ylmethylamine, NaBH3CN, DABCO | Methanol, RT, 4–24 h | High selectivity, good yield | Requires careful pH control |

| Nucleophilic Substitution | 3,4,5-trimethoxybenzyl halide, pyridin-4-ylmethylamine, base | Organic solvent, reflux | Straightforward | Risk of over-alkylation |

| Cyanohydrin Reductive Amination | Cyanohydrin intermediate, pyridin-4-ylmethylamine, NaBH3CN, FeSO4 | Alcoholic solvent, RT | Suppresses side reactions | More complex, less common |

Analyse Chemischer Reaktionen

Types of Reactions

Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Drug Development:

Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride has been identified as a promising candidate in drug development due to its structural features that suggest potential interactions with various biological targets. The compound's ability to inhibit specific enzyme pathways makes it significant for therapeutic interventions in diseases such as cancer and inflammation.

2. Enzyme Inhibition:

Research indicates that this compound exhibits significant inhibitory effects on certain enzymes critical in metabolic pathways. For instance, it has shown potential as an inhibitor of carbonic anhydrase, which plays a vital role in various physiological processes including respiration and acid-base balance. This inhibition could be leveraged for therapeutic purposes in conditions like glaucoma and some forms of cancer .

3. Anticancer Activity:

Studies have demonstrated that derivatives of pyridine compounds exhibit a range of biological activities including anticancer properties. This compound has been tested against various cancer cell lines (e.g., Caco2, HepG2, MCF-7) showing varying degrees of cytotoxicity. The compound's mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Case Study 1: Anticancer Efficacy

A recent study synthesized several pyridine derivatives including this compound and evaluated their cytotoxic effects on cancer cell lines using MTT assays. The results indicated that this compound exhibited significant cytotoxicity against HepG2 cells with an IC50 value suggesting effective dosage levels for therapeutic applications .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, this compound was tested for its ability to inhibit carbonic anhydrase activity. The findings revealed that the compound effectively reduced enzyme activity in vitro, supporting its potential use in treating diseases where carbonic anhydrase is implicated.

Wirkmechanismus

The mechanism of action of Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Analogues and Pharmacological Activity

N,N-Dimethyl-N'-(2-pyridyl)-N'-(3,4,5-trimethoxy-benzyl)ethylenediamine Disuccinate (TMPBz)

- Structure : Similar to the target compound but includes an ethylenediamine spacer and succinate counterions.

- Activity: In guinea pig ileum antagonism assays, TMPBz showed non-competitive histamine antagonism with a mean ± S.D. of 0.13 ± 3.90, significantly lower than papaverine (5.19) .

2-(3,4,5-Trimethoxybenzhydryloxy)-N,N-dimethyl-ethylamine Succinate (TMBD)

- Structure : Features a benzhydryloxy linker instead of a benzylamine.

- Activity : Exhibited competitive histamine antagonism (mean ± S.D. = 4.12 ± 0.25), outperforming diphenhydramine (7.75 ± 0.16) but less potent than triprolidine derivatives . The benzhydryloxy group may enhance receptor affinity compared to simpler benzylamines.

N-Substituted Aaptamine Derivatives (A2, A3)

- Structure : Aaptamine alkaloids modified with a 3,4,5-trimethoxybenzyl group at N1 or N4 positions.

- These derivatives are studied for anticancer activity, though their efficacy relative to the target compound remains unexplored in the evidence.

Reactivity and Functional Group Influence

The 3,4,5-trimethoxy secondary amine in the target compound is hypothesized to exhibit higher electrophilic reactivity compared to 4-methoxy or 4-hydroxy analogs, as demonstrated in the NO probe BDT (). This reactivity could enhance interactions with biological nucleophiles or gaseous signaling molecules like NO . In contrast, impurities such as Imp.

Pharmacokinetic and Stability Considerations

- Impurity Profiles : Impurities like N-Desmethyltrimebutine Hydrochloride () share the 3,4,5-trimethoxybenzyl motif but feature ester linkages instead of amines. These structural differences may influence metabolic stability; ester-containing compounds are prone to hydrolysis, whereas amines may undergo N-oxidation or conjugation .

Data Tables

Table 1: Histamine Antagonism Activity in Guinea Pig Ileum

Table 2: Structural Comparison of Trimethoxybenzyl-Containing Compounds

| Compound | Key Structural Features | Pharmacological Role |

|---|---|---|

| Target Compound | Pyridin-4-ylmethyl-amine linkage | Potential receptor ligand |

| TMPBz | Ethylenediamine spacer, succinate counterion | Histamine antagonism |

| BDT (NO Probe) | BODIPY fluorophore, flexible spacer | NO sensing |

| Imp. D (EP) | Ester linkage, dimethylamino-methyl | Impurity in pharmaceuticals |

Biologische Aktivität

Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula with a molecular weight of 324.81 g/mol. The compound features a pyridine ring and a benzylamine moiety with multiple methoxy substituents, which contribute to its unique biological profile.

Research indicates that this compound exhibits significant biological activities primarily through inhibition of specific enzyme pathways. Its structural characteristics suggest potential interactions with various biological targets, including oncogenic kinases and enzymes involved in metabolic pathways.

Biological Activities

- Antimalarial Activity :

- Cytotoxicity :

- Kinase Inhibition :

Structure-Activity Relationship (SAR)

The SAR analysis of this compound indicates that the presence of methoxy groups significantly enhances its biological activity. The following table summarizes the effects of structural modifications on biological activity:

| Compound Name | Structural Features | Biological Activity | EC50 (nM) |

|---|---|---|---|

| Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine | Pyridine ring + 3 methoxy groups | High cytotoxicity | 33.6 ± 5.8 |

| Pyridin-3-ylmethyl-(3,4-dimethoxy-benzyl)-amine | Fewer methoxy groups | Moderate activity | 1032.8 ± 232.9 |

| 2-(Pyridin-4-yl)ethylamine | Lacks methoxy groups | Low activity | N/A |

This table illustrates that the presence and position of methoxy groups are crucial for enhancing the compound's potency against various biological targets.

Case Studies

- Antimalarial Efficacy :

- Cancer Cell Line Studies :

Q & A

Q. What are the recommended synthetic routes for Pyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine hydrochloride, and how can purity be optimized?

Methodological Answer:

- Synthesis Pathways : The compound can be synthesized via reductive amination using lithium aluminum hydride (LAH) to reduce intermediates like nitriles or amides, as demonstrated in mescaline analogs . Key precursors include 3,4,5-trimethoxybenzaldehyde (Product Code: 248955) or 3,4,5-trimethoxybenzyl chloride (CAS 3840-30-0), which undergo nucleophilic substitution or coupling reactions .

- Purification : Recrystallization in methanol (solubility: 0.1 g/mL) or column chromatography with silica gel is recommended. Monitor purity via HPLC or LC-MS, referencing USP/NF standards for impurity profiling .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

Methodological Answer:

- Spectroscopic Analysis : Use FTIR to identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) and UV-Vis for electronic transitions. Compare with cobalt(II) complexes of trimethoxybenzyl derivatives, where FTIR confirmed ligand coordination .

- X-ray Crystallography : Single-crystal X-ray diffraction (as in PDB 1YER studies) resolves the 3D structure, including hydrogen-bonding networks and chloride counterion interactions . For amorphous samples, employ powder XRD with Rietveld refinement.

Q. What in vitro assays are suitable for evaluating its pharmacological activity?

Methodological Answer:

- Guinea Pig Ileum Assay : Measure non-competitive antagonism of histamine-induced contractions (e.g., IC₅₀ values). Reference Table 16 data for structurally similar N,N-dimethyl-N'-(3,4,5-trimethoxy-benzyl)ethylenediamine derivatives, which showed mean antagonism scores of 0.13–3.90 .

- Dose-Response Curves : Use organ baths with isolated tissues, normalizing responses to positive controls like papaverine hydrochloride (mean ± S.D.: 5.19) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s binding interactions with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps and charge distribution, as done for cobalt(II) complexes .

- Molecular Docking : Simulate binding to histamine receptors using AutoDock Vina. Compare with Hsp90-alpha inhibitors (e.g., 9-butyl-8-(3,4,5-trimethoxy-benzyl)-9H-purin-6-ylamine), where X-ray diffraction revealed key hydrophobic and hydrogen-bonding interactions .

Q. How should researchers resolve contradictions in activity data across different experimental models?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., tissue type, agonist concentration). For example, guinea pig ileum (Table 16 ) may show higher sensitivity than rabbit lung (Table 15 ).

- Statistical Validation : Apply ANOVA to assess variability (e.g., Pip-TMPBZ: 3.54 ± 0.35 vs. Mor-TMPBZ: 3.04 ± 0.23) . Replicate experiments with blinded controls to minimize bias.

Q. What strategies enhance stability and bioavailability in formulation studies?

Methodological Answer:

- Salt Form Optimization : Test hydrochloride vs. other counterions (e.g., succinate) for solubility and hygroscopicity. Reference trimethobenzamide hydrochloride’s USP/NF specifications for stability thresholds .

- Lipid-Based Carriers : Use nanoemulsions or liposomes, leveraging the compound’s logP (~2.45) to balance hydrophilicity and membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.